REACTION_SMILES
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[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[O:1]=[C:2]1[CH2:3][CH:4]=[C:5]([c:8]2[cH:9][cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15]2)[CH2:6][CH2:7]1>>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([c:8]2[cH:9][cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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N#Cc1ccc(C2=CCC(=O)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C2=CCC(=O)CC2)cc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(C2CCC(=O)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |